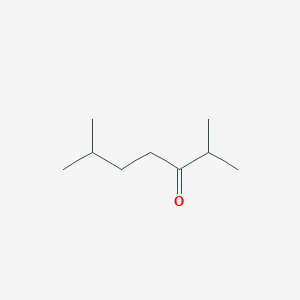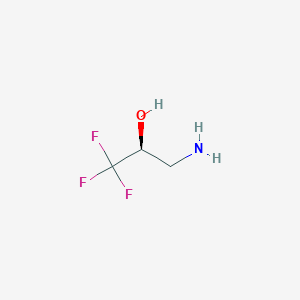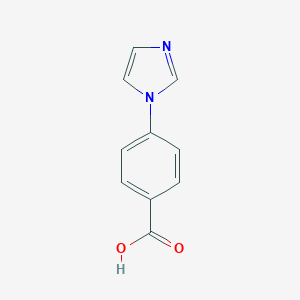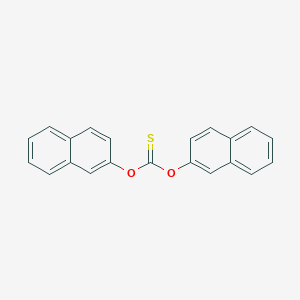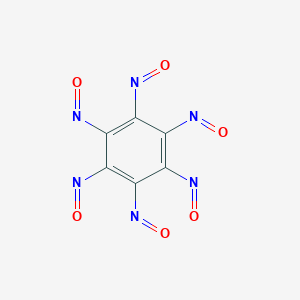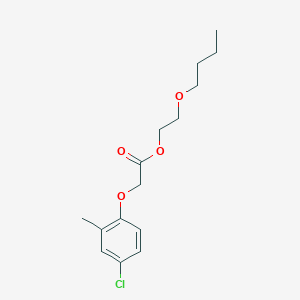
MCPA丁酯
描述
MCPA-butotyl, also known as 4-chloro-2-methylphenoxyacetic acid (MCPA), is a widely used herbicide. It is part of the phenoxyalkanoic acid family, which is known for its effectiveness in controlling broadleaf weeds in cereal crops, grasslands, and turf. MCPA functions by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the targeted weeds.
Synthesis Analysis
The synthesis of MCPA involves the chlorination of 2-methylphenoxyacetic acid. A study demonstrated that using tert-butyl hypochlorite as a chlorinating agent in the presence of methyl N,N-dimethylglycinate as a catalyst results in a high yield and regioselectivity of MCPA . The process was found to involve a free radical mechanism, as evidenced by the increased intensity emission of the tert-butoxyl radical observed during the reaction when the catalyst was introduced .
Molecular Structure Analysis
The molecular structure of MCPA has been analyzed through various techniques. In one study, heavy metal complexes of MCPA were prepared, and their structures were examined using diffractometric and IR spectroscopic analyses . These complexes, including those with lead(II), cadmium(II), and copper(II), exhibited a low level of crystallinity and a tendency to form polymers. The coordination mode of the ligand molecule was inferred from the position of the characteristic asymmetric and symmetric vibrations of the carboxylate group .
Chemical Reactions Analysis
MCPA's reactivity, particularly in forming complexes with heavy metals, has been documented. The complexes formed with lead(II), cadmium(II), and copper(II) decompose in two or three stages, with the cadmium complex undergoing dehydration before decomposition . The gaseous products of decomposition include H2O, CO2, HCOOH, HOCH2COOH, HCl, and trace amounts of aromatic compounds, with the final solid product being a metal oxide .
Physical and Chemical Properties Analysis
The interaction of MCPA with mineral surfaces has been studied to understand its adsorption properties. Using density functional theory (DFT) calculations and molecular dynamics (MD), researchers have modeled the interaction between MCPA and the goethite surface . The study revealed that MCPA forms the most energetically stable adsorbate forms as an outer-sphere complex and a monodentate inner-sphere complex with the neutral MCPA molecule . These findings are significant for understanding the environmental behavior of MCPA, including its mobility in soil and potential for groundwater contamination.
科学研究应用
对藻类生长的影响
MCPA和其他除草剂已被研究对常见的绿藻小球藻的影响。研究发现,MCPA制剂比单独的活性成分具有更大的毒性作用。该研究确定了藻类种群生长抑制、致死和光合电子传递抑制等终点 (Caux, Ménard, & Kent, 1996).
体外毒理学评估
MCPA的影响已使用体外生物系统进行评估。一项研究重点关注MCPA对线粒体的初级影响,这导致线粒体膜电位增加和ATP合成ATP酶抑制。这表明MCPA可以影响细胞周期并可能导致细胞形态变化 (Camatini 等人,1996 年).
对水生生物的毒性
对MCPA对非目标水生生物(如鲤鱼胚胎)的毒性研究表明,MCPA暴露导致死亡率增加、孵化抑制和形态畸形。这项研究突出了MCPA在水生生态系统中潜在的环境风险 (孙等人,2021 年).
除草剂合成增强
MCPA酯因其低水溶性和环境友好性而闻名,已通过微波辐射和固定化酶增强的酯化过程合成。此类研究有助于开发更高效且更环保的除草剂配方 (Shinde 和 Yadav,2014 年).
对植物发育的影响
一项研究调查了番茄植株如何在分子水平上应对 MCPA 的植物毒性作用。研究发现,MCPA 诱导番茄幼苗侧根异常生长并减少养分吸收。这项研究提供了植物在遗传水平上如何应对除草剂胁迫的见解 (张等人,2021 年).
对土壤微生物的影响
发现土壤中蚯蚓的存在可以刺激 MCPA 降解者的丰度和活性,从而加快 MCPA 降解。这项研究表明,蚯蚓可以在增强土壤中除草剂降解方面发挥有益作用,表明一种潜在的生态方法来管理除草剂残留 (刘等人,2011 年).
水质和环境归宿
一项重点关注 MCPA 环境化学、归宿和毒理学的综述强调了其由于高溶解性和低土壤吸附而污染水体的可能性。了解 MCPA 在不同水文地质环境中的动态对于解决水质问题和制定缓解策略至关重要 (Morton 等人,2019 年).
安全和危害
属性
IUPAC Name |
2-butoxyethyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO4/c1-3-4-7-18-8-9-19-15(17)11-20-14-6-5-13(16)10-12(14)2/h5-6,10H,3-4,7-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKFWXGAHXMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042111 | |
| Record name | MCPA-butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCPA-butotyl | |
CAS RN |
19480-43-4 | |
| Record name | MCPA butotyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19480-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-butotyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019480434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(4-chloro-2-methylphenoxy)-, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | MCPA-butotyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl 4-chloro-o-tolyloxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-BUTOTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I91K2LPXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



